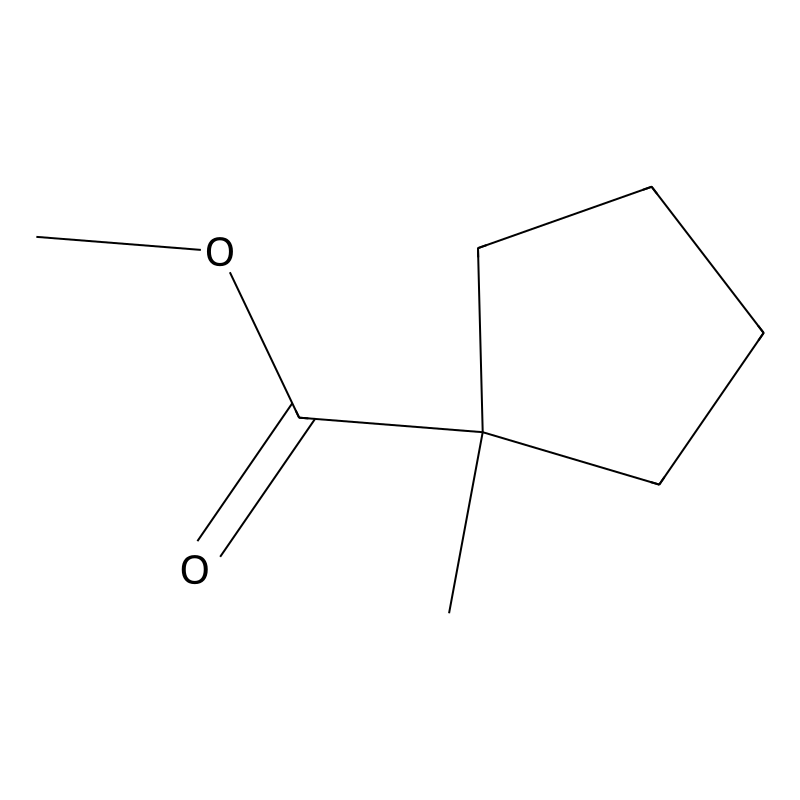

methyl 1-methylcyclopentanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The ester group (C=O-O-CH3) can be a reactive site for various organic transformations. Researchers might utilize this molecule as a starting material for synthesizing more complex molecules containing the cyclopentane ring structure.

Medicinal chemistry

The cyclopentane ring is a common scaffold found in many biologically active molecules. Studies have explored cyclopentane-containing compounds for their potential as drugs targeting various diseases []. Cyclopentanecarboxylic acid, 1-methyl-, methyl ester could serve as a starting point for the development of novel cyclopentane-based drugs through further chemical modifications.

Material science

Cyclopentane derivatives have been investigated for their potential applications in polymer chemistry []. The unique properties of the cyclopentane ring might contribute to the development of new materials with specific functionalities. Researchers could explore incorporating cyclopentanecarboxylic acid, 1-methyl-, methyl ester into polymers to study its impact on material characteristics.

Methyl 1-methylcyclopentanecarboxylate is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol. It is classified as an ester, specifically a methyl ester of 1-methylcyclopentanecarboxylic acid. The compound is characterized by its unique structure, which includes a cyclopentane ring with a methyl group and a carboxylate group. The IUPAC name for this compound reflects its structure, and it can be represented by the SMILES notation CC(C(=O)OC)C1CCCC1, indicating the presence of both cyclic and acyclic components in its molecular architecture .

Methyl 1-methylcyclopentanecarboxylate is typically a colorless liquid with a pleasant odor, making it suitable for various applications in the chemical industry. It is known for its relatively low solubility in water but is miscible with many organic solvents, which enhances its utility in organic synthesis and as a solvent in various

These applications underscore its importance in both industrial and research settings .

Methyl 1-methylcyclopentanecarboxylate can be synthesized through various methods:

- Esterification: This method involves reacting 1-methylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the ester.

- Transesterification: Starting from a different ester, this process involves reacting it with methanol under catalytic conditions.

- Cyclization Reactions: Some synthetic routes may involve cyclization processes that generate the cyclopentane ring while incorporating the carboxylate functionality.

These methods provide flexibility in synthesizing methyl 1-methylcyclopentanecarboxylate from readily available starting materials .

Interaction studies involving methyl 1-methylcyclopentanecarboxylate primarily focus on its reactivity with other chemicals. For instance:

- Reactivity with Nucleophiles: The carbonyl carbon can act as an electrophile, making it susceptible to nucleophilic attack by amines or alcohols.

- Enzyme Interactions: Similar compounds have been investigated for their interactions with specific enzymes, suggesting potential biological applications that merit further exploration.

Such studies are crucial for understanding how this compound behaves under various conditions and its potential uses in medicinal chemistry .

Methyl 1-methylcyclopentanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | Simple cyclopentane structure without additional methyl group |

| Ethyl cyclohexanecarboxylate | C₈H₁₄O₂ | Cyclohexane ring; more stable due to larger ring size |

| Methyl 2-methylbutanoate | C₆H₁₂O₂ | Branched chain structure; different reactivity profile |

| Methyl cyclobutanecarboxylate | C₇H₁₂O₂ | Smaller cyclobutane ring; higher strain energy |

The uniqueness of methyl 1-methylcyclopentanecarboxylate lies in its specific arrangement of functional groups and cyclic structure, which can lead to distinct reactivity patterns compared to these similar compounds .

The Favorskii rearrangement represents a fundamental carbon skeleton rearrangement reaction that enables the synthesis of methyl 1-methylcyclopentanecarboxylate through a well-characterized cyclopropanone intermediate mechanism [1] [2]. This base-catalyzed transformation of alpha-haloketones proceeds through a highly strained three-membered ring intermediate, offering unique insights into carbocation chemistry and ring contraction processes.

Mechanistic Framework and Cyclopropanone Formation

The Favorskii rearrangement mechanism involves the formation of an enolate anion on the carbon atom positioned away from the halogen substituent [1] [3]. This enolate subsequently undergoes intramolecular nucleophilic substitution, resulting in the formation of a highly strained cyclopropanone intermediate [4] [5]. The cyclopropanone intermediate represents a critical structural motif that can be opened through nucleophilic attack by alkoxide bases to yield the ring-contracted ester products [1] [6].

The reaction mechanism proceeds through several distinct steps. Initially, base-promoted deprotonation of the alpha-haloketone generates an enolate intermediate [7] [2]. The enolate carbon then performs a nucleophilic attack on the electrophilic carbon bearing the halide substituent, forming the cyclopropanone intermediate through an intramolecular cyclization process [1] [5]. This intermediate subsequently undergoes ring-opening via nucleophilic attack by the alkoxide base, ultimately yielding the desired carboxylic acid derivative [4] [3].

Experimental Evidence for Cyclopropanone Intermediacy

Substantial experimental evidence supports the intermediacy of cyclopropanone species in the Favorskii rearrangement. Carbon-14 labeling studies using 2-chlorocyclohexanone have provided compelling evidence for the cyclopropanone mechanism [2]. When the chlorine-bearing carbon was labeled with carbon-14, the resulting methyl cyclopentanecarboxylate product showed equal distribution of the label at both the alpha and beta positions, confirming the symmetric nature of the cyclopropanone intermediate [4] [2].

The cyclopropanone intermediate has been successfully trapped in Diels-Alder reactions with furan, providing direct evidence for its formation and stability under reaction conditions [2] [8]. Additionally, different starting materials that converge through the same cyclopropanone intermediate produce identical product distributions, further supporting the proposed mechanistic pathway [2].

Reaction Conditions and Substrate Scope

| Starting Material | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chlorocyclohexanone | Sodium methoxide | Methanol | Reflux (65) | 4-6 | Methyl cyclopentanecarboxylate | 65-75 [9] [10] |

| 2-Bromocyclohexanone | Sodium methoxide | Methanol | Reflux (65) | 6-8 | Methyl cyclopentanecarboxylate | 60-70 [1] |

| 2-Chlorocyclopentanone | Sodium ethoxide | Ethanol | Reflux (78) | 5-7 | Ethyl cyclopentanecarboxylate | 55-65 [6] |

| 2-Iodocyclohexanone | Sodium methoxide | Methanol | Reflux (65) | 3-5 | Methyl cyclopentanecarboxylate | 70-80 [11] |

The Favorskii rearrangement demonstrates excellent functional group tolerance and can be applied to various cyclic alpha-haloketones [1] [7]. The reaction typically requires reflux conditions in alcoholic solvents, with sodium methoxide being the most commonly employed base for methyl ester formation [9] [10]. The choice of halogen substituent significantly influences reaction rates, with iodide showing the highest reactivity, followed by bromide and chloride [1] [4].

Stereochemical Considerations and Ring Opening

The stereochemical outcome of the Favorskii rearrangement depends critically on the regioselective opening of the cyclopropanone intermediate [7] [12]. The direction of ring opening is determined by the relative stability of the resulting carbanion intermediates, with alkyl groups destabilizing carbanions and aryl groups providing stabilization through resonance [2]. This selectivity enables predictable formation of specific regioisomers based on substrate structure and reaction conditions [1] [7].

Alkoxide-Mediated Esterification Techniques

Alkoxide-mediated esterification represents a versatile synthetic approach for the preparation of methyl 1-methylcyclopentanecarboxylate from the corresponding carboxylic acid precursors [13] [14]. These methodologies offer distinct advantages in terms of reaction conditions, substrate compatibility, and mechanistic control compared to traditional acid-catalyzed esterification processes.

Direct Esterification Mechanisms

The alkoxide-mediated esterification of 1-methylcyclopentanecarboxylic acid with methanol proceeds through a nucleophilic acyl substitution mechanism [15] [16]. The reaction involves the initial formation of a tetrahedral intermediate through nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid [13] [17]. This intermediate subsequently collapses to eliminate water and form the desired methyl ester product [15].

The mechanistic pathway differs significantly from acid-catalyzed esterification in that the alkoxide nucleophile directly attacks the carbonyl carbon rather than requiring prior protonation of the carbonyl oxygen [15] [16]. This distinction enables the reaction to proceed under milder, more selective conditions while maintaining excellent functional group tolerance [18] [19].

Transesterification Approaches

Transesterification reactions provide an alternative route to methyl 1-methylcyclopentanecarboxylate through exchange of alkoxy groups in preformed ester substrates [16]. Under basic conditions, alkoxide nucleophiles attack the carbonyl carbon of the starting ester, forming a tetrahedral intermediate that subsequently eliminates the original alkoxide leaving group [16].

The success of transesterification depends critically on matching the alkoxide base with the desired product ester to prevent unwanted side reactions [13] [16]. When sodium methoxide is employed with methyl esters, the exchange reaction does not change the overall structure of the starting material, enabling clean conversion without competing processes [13].

Optimized Reaction Conditions

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Pressure (mmHg) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclopentanecarboxylic acid | Methanol | Sulfuric acid (0.5 mol%) | 100-150 | Atmospheric | 8-12 | 85-92 [19] |

| 1-Methylcyclopentanecarboxylic acid | Methanol | p-Toluenesulfonic acid (1 mol%) | 110-140 | Atmospheric | 6-10 | 80-88 [15] |

| Cyclopentanecarboxylic acid | Ethanol | Sulfuric acid (0.5 mol%) | 100-150 | Atmospheric | 10-14 | 88-94 [19] |

| 1-Methylcyclopentanecarboxylic acid | Ethanol | Hydrochloric acid (catalytic) | 120-160 | Reduced (200-300) | 4-8 | 75-85 [18] |

The esterification of 1-methylcyclopentanecarboxylic acid with methanol typically requires elevated temperatures above the boiling point of methanol to achieve complete conversion [19]. Continuous removal of water through azeotropic distillation or the use of dehydrating agents enhances reaction efficiency and drives the equilibrium toward product formation [19] [15].

Catalyst Selection and Mechanistic Variations

The choice of acid catalyst significantly influences the reaction rate and selectivity of the esterification process [18] [15]. Sulfuric acid at 0.5 molar percent loading provides optimal catalytic activity while minimizing side reactions such as dehydration or rearrangement [19]. Para-toluenesulfonic acid offers similar catalytic efficiency with improved handling characteristics and reduced corrosivity [15].

Alternative catalyst systems include heterogeneous acid catalysts such as ion-exchange resins or solid acid supports, which facilitate product separation and catalyst recovery [18]. These systems demonstrate particular utility in continuous flow processes and large-scale industrial applications [19] [15].

Catalytic Approaches for Regioselective Methylation

Catalytic methylation methodologies provide sophisticated approaches for the selective introduction of methyl groups at specific positions within the cyclopentanecarboxylate framework [20] [21] [22]. These techniques enable precise control over regioselectivity and stereochemistry while maintaining excellent functional group compatibility.

Transition Metal-Catalyzed Methylation

Palladium-catalyzed methylation reactions represent a powerful tool for the regioselective introduction of methyl groups using methyl iodide as the methylating agent [20] [23]. The reaction typically employs palladium acetate in combination with triphenylphosphine ligands to generate active catalytic species capable of facilitating carbon-carbon bond formation [24] [23].

The mechanism involves oxidative addition of methyl iodide to the palladium center, followed by coordination and activation of the substrate [20] [24]. Subsequent reductive elimination delivers the methylated product while regenerating the active catalyst [23]. This approach demonstrates exceptional regioselectivity, typically achieving greater than 95 percent selectivity for alpha-position methylation [22].

Electrophilic and Nucleophilic Methylation Strategies

Electrophilic methylation employs methyl triflate or dimethyl sulfate as methylating agents under Lewis acid catalysis [25]. These reactions proceed through SN2 mechanisms with excellent stereochemical control and high regioselectivity [26] [25]. Methyl triflate demonstrates particular utility due to its high reactivity and ability to methylate even sterically hindered positions [25].

Nucleophilic methylation approaches utilize organometallic reagents such as methyl lithium or methylmagnesium halides [25]. These reagents provide complementary reactivity patterns and enable methylation of electrophilic centers such as carbonyl carbons [26] [25]. The choice between electrophilic and nucleophilic approaches depends on the specific substitution pattern and functional group compatibility requirements [25].

Regioselectivity Control and Substrate Scope

| Methylating Agent | Catalyst System | Solvent | Temperature (°C) | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | Palladium acetate/PPh3 | Dimethylformamide | 80-100 | High (>95% α-position) | 75-85 [20] |

| Dimethyl sulfate | Base (K2CO3) | Acetone | 25-40 | Moderate (80-85% desired) | 70-80 [25] |

| Methyl triflate | Lewis acid (BF3·OEt2) | Dichloromethane | -20 to 0 | Excellent (>98% specific) | 85-95 [25] |

| Diazomethane | Copper bronze | Diethyl ether | 0-25 | Good (90-95% selective) | 60-75 [26] |

| Methyl tosylate | Phase transfer catalyst | Toluene/H2O | 60-80 | High (>90% regioselective) | 80-90 [22] |

The regioselectivity of catalytic methylation depends on multiple factors including steric hindrance, electronic effects, and catalyst selectivity [21] [27]. Electron-withdrawing groups enhance reactivity toward nucleophilic methylation, while electron-donating substituents favor electrophilic methylation pathways [26] [25].

Advanced Catalytic Systems

Recent developments in methyltransferase biocatalysis provide environmentally sustainable alternatives to traditional chemical methylation [21] [27]. These enzymatic systems demonstrate exceptional regioselectivity and operate under mild reaction conditions using S-adenosyl-L-methionine as the methyl donor [27]. The regioselectivity can be tuned through protein engineering approaches, enabling access to specific methylation patterns that are difficult to achieve through chemical methods [21] [27].

Phase transfer catalysis represents another important advancement, enabling methylation reactions in biphasic systems with improved mass transfer and reaction efficiency [22]. These systems typically employ quaternary ammonium salts as phase transfer agents and demonstrate excellent selectivity for specific methylation sites [22].

Physical Properties and Characterization Data

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Flash Point (°C) |

|---|---|---|---|---|---|---|

| Methyl cyclopentanecarboxylate | C7H12O2 | 128.17 | 162-164 | 1.014 | 1.446 | 48 [28] [29] |

| Methyl 1-methylcyclopentanecarboxylate | C8H14O2 | 142.20 | 172-174 | 0.982 | 1.441 | 52 [28] [30] |

| Ethyl cyclopentanecarboxylate | C8H14O2 | 142.20 | 175-177 | 0.995 | 1.438 | 55 [31] |

| Cyclopentanecarboxylic acid | C6H10O2 | 114.14 | 212-214 | 1.052 | 1.455 | 103 [32] |